![molecular formula C11H13ClN2S B12911380 2-[(5-Chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine CAS No. 83748-17-8](/img/structure/B12911380.png)
2-[(5-Chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Chloro-2-methyl-1H-indol-3-yl)thio)ethanamine is a derivative of tryptamine, known for its significant biological activities. This compound contains an indole ring, which is a prevalent moiety in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-2-methyl-1H-indol-3-yl)thio)ethanamine typically involves the reaction of 5-chloro-2-methylindole with ethanethiol in the presence of a base. The reaction conditions often include heating the mixture to facilitate the formation of the thioether bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-((5-Chloro-2-methyl-1H-indol-3-yl)thio)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated and nitrated indole derivatives.
Scientific Research Applications
2-((5-Chloro-2-methyl-1H-indol-3-yl)thio)ethanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a neurotransmitter modulator.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((5-Chloro-2-methyl-1H-indol-3-yl)thio)ethanamine involves its interaction with specific molecular targets. It is known to inhibit in a voltage-dependent manner at the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function. The compound may also interact with other receptors and enzymes, modulating various biological pathways .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methyltryptamine: Another derivative of tryptamine with similar biological activities.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
5-Fluoro-3-phenylindole: Known for its antiviral properties.
Uniqueness
2-((5-Chloro-2-methyl-1H-indol-3-yl)thio)ethanamine is unique due to its specific thioether linkage, which imparts distinct chemical and biological properties. This compound’s ability to inhibit the NMDA receptor sets it apart from other indole derivatives, making it a valuable molecule for research and therapeutic applications .
Properties
CAS No. |
83748-17-8 |
|---|---|
Molecular Formula |
C11H13ClN2S |
Molecular Weight |
240.75 g/mol |
IUPAC Name |
2-[(5-chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethanamine |
InChI |
InChI=1S/C11H13ClN2S/c1-7-11(15-5-4-13)9-6-8(12)2-3-10(9)14-7/h2-3,6,14H,4-5,13H2,1H3 |
InChI Key |
POPLEOYFKTYIMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)SCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


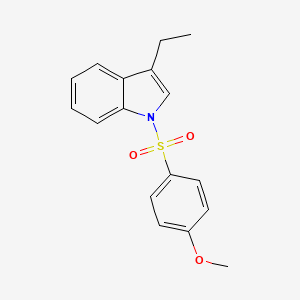
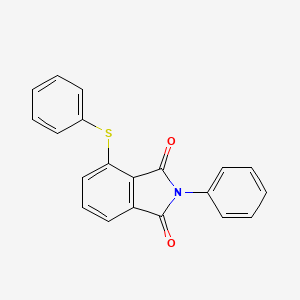
![5-[8-(Methylamino)imidazo[1,2-a]pyrazin-3(7H)-ylidene]pyridin-2(5H)-one](/img/structure/B12911315.png)
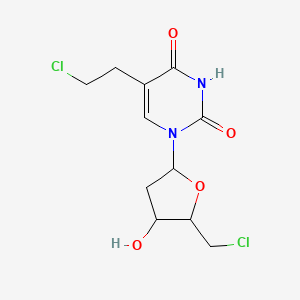
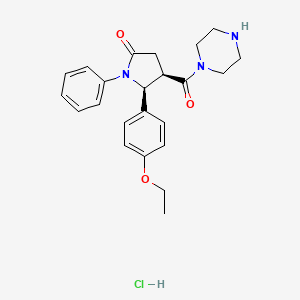
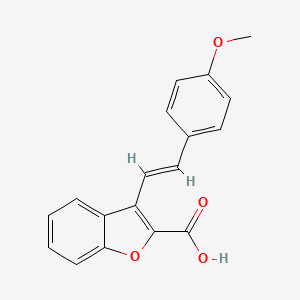
![[4-(Hydroxymethyl)-3-tetradecyl-1,3-oxazolidin-4-yl]methanol](/img/structure/B12911342.png)
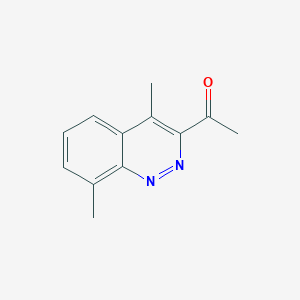
![4(1H)-Pyridazinone, 1-methyl-5-phenyl-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12911358.png)
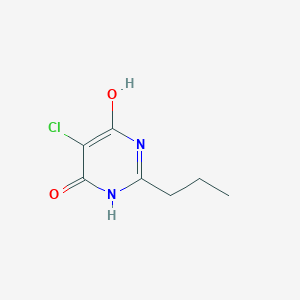
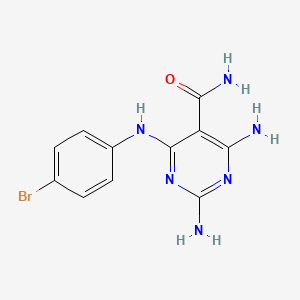
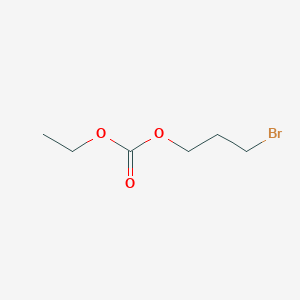
![N-Methyl-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12911378.png)
![Fluorantheno[2,3-c]furan-4,6-dione](/img/structure/B12911383.png)
